molecular formula C13H15NO B3022566 N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine CAS No. 479631-37-3

N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine

Cat. No. B3022566
M. Wt: 201.26 g/mol
InChI Key: XCUUFWUNKMAFMQ-UHFFFAOYSA-N
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Description

N-[(6-methoxy-2-naphthyl)methyl]-N-methylamine is a compound that can be associated with various chemical reactions and biological activities. While the specific compound is not directly mentioned in the provided papers, related naphthylamine derivatives and their reactions are discussed, which can provide insights into the properties and reactivity of the compound .

Synthesis Analysis

The synthesis of naphthylamine derivatives is a topic of interest due to their applications in chemical and biological processes. For instance, a method for synthesizing functionalized 1-naphthylamines, including N-methylated compounds, has been developed using Cu(I)-catalyzed benzannulation in water under Pd- and ligand-free conditions, yielding up to 95% isolated products . Additionally, N-alkyl-(naphth-1-yl)methylamines can be synthesized through reductive amination of 1-naphthaldehyde with high yields and minimal side products .

Molecular Structure Analysis

The molecular structure of naphthylamine derivatives can be complex and exhibit interesting photophysical properties. For example, the synthesized 1-naphthylamines possess electronic donor-acceptor structures, resulting in tunable and polarity-sensitive fluorescence emission with large Stokes shifts . The molecular structure of N'-[(1E)-(4-Fluorophenyl)methylene]-6-methoxy-2-naphthohydrazide, a related Schiff base, is almost planar with a trans configuration of the C=N double bond, and its crystal packing is stabilized by hydrogen bonds and weak interactions .

Chemical Reactions Analysis

Naphthylamine derivatives undergo various chemical reactions. N-hydroxy-1-naphthylamine, for example, reacts with nucleic acids and proteins to form covalently bound derivatives, which are implicated in the initiation of carcinogenesis . N,N-Dimethyl-1-naphthylamine can undergo aromatic nucleophilic substitution with various amines to yield nitrogen-nitrogen exchanged products . The reactivity of "methanal" with 2-naphthylamines has also been studied, revealing that methanal behaves as a very electron-deficient oxo-compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of naphthylamine derivatives are influenced by their molecular structure. The photophysical properties of 1-naphthylamines synthesized via Cu(I)-catalyzed reactions are notable for their fluorescence characteristics, which have been applied to image lipid droplets in cells . The specific phytotoxic properties of N-phenyl-2-naphthylamine at low concentrations suggest a mode of action involving cumulative damage over time in algae, particularly affecting photosynthesis .

Safety And Hazards

The compound “6-methoxy-2-naphthylacetic acid” has several hazard statements including H315 - H318 - H335 - H410, indicating it can cause serious eye irritation and is toxic to aquatic life with long-lasting effects .

properties

IUPAC Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO/c1-14-9-10-3-4-12-8-13(15-2)6-5-11(12)7-10/h3-8,14H,9H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCUUFWUNKMAFMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=CC2=C(C=C1)C=C(C=C2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(6-methoxynaphthalen-2-yl)-N-methylmethanamine

Synthesis routes and methods

Procedure details

(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine (20.0 g, 100 mmol), prepared in the previous step, was dissolved with heating in 300 mL of absolute ethanol. At room temperature, sodium borohydride (3.783 g, 100 mmol) was added portion wise. The reaction stirred under nitrogen for 18 h. 1N HCl was added to the reaction until pH 1 (litmus paper). The solvent was removed under reduced pressure and the resulting residue was partitioned between methylene chloride and water. The aqueous layer was made basic with 1N NaOH. The aqueous layer was separated and extracted with methylene chloride. The combined organic extracts were dried (MgSO4) and solvent removed under reduced pressure to give (6-methoxy-naphthalen-2-ylmethyl)-methyl-amine (18.80 g, 93.5%) as an off-white solid, mp 96-104° C.
Name
(6-Methoxy-naphthalen-2-ylmethylene)-methyl-amine
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
3.783 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
300 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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